molecular formula C11H12BrN3 B572105 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine CAS No. 1239879-72-1

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine

Cat. No. B572105
M. Wt: 266.142
InChI Key: UCDIQYIQNGIXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine, also known as BTD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTD belongs to the class of benzodiazepines, which are known for their anxiolytic, sedative, and hypnotic effects.

Mechanism Of Action

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine exerts its pharmacological effects by binding to specific sites on GABA receptors, which are located in the central nervous system. This binding enhances the activity of the receptor, leading to an increase in the inhibitory neurotransmitter GABA. This, in turn, results in a decrease in neuronal excitability, leading to the anxiolytic and anticonvulsant effects observed with 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine.

Biochemical And Physiological Effects

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine has been shown to have a range of biochemical and physiological effects. It has been found to increase the activity of GABA receptors, leading to an increase in the inhibitory neurotransmitter GABA. This, in turn, results in a decrease in neuronal excitability, leading to the anxiolytic and anticonvulsant effects observed with 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine. 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine has also been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine in lab experiments is its specificity for GABA receptors, which allows for the selective modulation of neuronal excitability. Furthermore, 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine has been shown to have a low toxicity profile, making it a potentially safe therapeutic agent. However, one limitation of using 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine in lab experiments is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.

Future Directions

There are several future directions for the research on 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine. One potential area of exploration is the development of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine analogs with improved pharmacokinetic properties, such as longer half-life or increased bioavailability. Additionally, further studies are needed to elucidate the potential therapeutic applications of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine, particularly in the treatment of anxiety disorders and epilepsy. Finally, the antioxidant properties of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine warrant further investigation for their potential use in the treatment of neurodegenerative disorders.
Conclusion
In conclusion, 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine is a promising compound with potential therapeutic applications in the field of neuropharmacology. Its specificity for GABA receptors, low toxicity profile, and antioxidant properties make it a potentially safe and effective therapeutic agent. Further research is needed to explore the full potential of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine and its analogs in the treatment of anxiety disorders, epilepsy, and neurodegenerative disorders.

Synthesis Methods

The synthesis of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine involves several steps, starting from the reaction of 2-aminobenzimidazole with ethyl acetoacetate to form 1,3-dihydro-2H-benzimidazol-2-one. This intermediate is then subjected to bromination using N-bromosuccinimide to obtain 1-bromo-3,4-dihydro-2H-benzimidazol-2-one. The final step involves the reaction of 1-bromo-3,4-dihydro-2H-benzimidazol-2-one with hydrazine hydrate to form 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine.

Scientific Research Applications

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine has been studied extensively for its potential therapeutic applications, particularly in the field of neuropharmacology. It has been shown to exhibit anxiolytic and anticonvulsant effects in animal models, making it a potential candidate for the treatment of anxiety disorders and epilepsy. Furthermore, 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine has been found to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability.

properties

IUPAC Name

9-bromo-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c12-8-1-2-9-10(7-8)15-6-5-13-4-3-11(15)14-9/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDIQYIQNGIXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN2C1=NC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728729
Record name 9-Bromo-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine

CAS RN

1239879-72-1
Record name 9-Bromo-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239879-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Bromo-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.